molecular formula C23H37NO3 B8512314 2-[Methyl(4-methylbenzoyl)amino]ethyl dodecanoate CAS No. 63057-14-7

2-[Methyl(4-methylbenzoyl)amino]ethyl dodecanoate

Cat. No. B8512314
Key on ui cas rn: 63057-14-7
M. Wt: 375.5 g/mol
InChI Key: ODXLFCOUHYXZEA-UHFFFAOYSA-N
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Patent
US04017522

Procedure details

N-methyl-N-(2-lauroyloxyethyl)-p-toluamide was prepared by the procedure of example 1 from 19 gms. (0.1 mole) of N-methyl-N-(2-hydroxyethyl)-p-toluamide and 22 gms. (0.1 mole) of lauroyl chloride. The structure of the final product was characterized on the basis of IR and NMR spectral analyses as described in example 1.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:12][CH2:13][OH:14])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].[C:15](Cl)(=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>>[CH3:1][N:2]([CH2:12][CH2:13][O:14][C:15](=[O:27])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
CN(C(=O)C1=CC=C(C=C1)C)CCO
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-methyl-N-(2-lauroyloxyethyl)-p-toluamide was prepared by the procedure of example 1 from 19 gms

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=CC=C(C=C1)C)CCOC(CCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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